Ketocaine

Description

Properties

IUPAC Name |

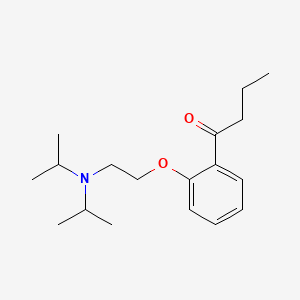

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAWFWFJXIANHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862533 | |

| Record name | Ketocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092-46-2 | |

| Record name | Ketocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketocaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001092462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA1RT89G9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ketocaine Analogues for Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Ketocaine analogues and their evaluation for antitumor activity. The document covers synthetic methodologies, quantitative antitumor activity data, potential signaling pathways, and detailed experimental protocols for key biological assays. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

This compound, a local anesthetic, is structurally related to procaine. The exploration of local anesthetics and their analogues as potential anticancer agents is a growing area of research.[1][2] Studies have shown that some local anesthetics can exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as repurposed or lead compounds for new anticancer therapies.[1][2] This guide focuses on the synthesis and antitumor properties of analogues of this compound, providing a foundation for further investigation in this promising area.

Synthesis of this compound Analogues

The synthesis of this compound analogues generally involves the reaction of a substituted aromatic ketone with an amine-containing moiety. A key example from the literature is the synthesis of two analogues, designated as Compound II and Compound V, from o-hydroxybutyrophenone and tris(2-chloroethyl)amine.[3]

General Synthetic Scheme

A generalized synthetic workflow for generating this compound analogues can be conceptualized as a multi-step process, starting from commercially available starting materials and proceeding through key intermediates to the final products, followed by purification and characterization.

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocol: Synthesis of Analogues II and V

The synthesis of two specific antitumor this compound analogues (II and V) has been reported via the reaction of o-hydroxybutyrophenone with tris(2-chloroethyl)amine. While the detailed experimental parameters are not fully described in the referenced abstract, a general procedure can be inferred.

Materials:

-

o-hydroxybutyrophenone

-

Tris(2-chloroethyl)amine

-

Appropriate solvent (e.g., a high-boiling point polar aprotic solvent like DMF or DMSO)

-

Base (e.g., potassium carbonate or sodium hydride)

Procedure:

-

Dissolve o-hydroxybutyrophenone in the chosen solvent in a reaction flask.

-

Add the base to the solution to deprotonate the hydroxyl group, forming a phenoxide.

-

Add tris(2-chloroethyl)amine to the reaction mixture.

-

Heat the mixture to an elevated temperature and stir for a sufficient time to allow the reaction to proceed to completion. The reaction likely involves N-alkylation and O-alkylation to form the two different analogues.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel to separate the two analogues (II and V).

-

Characterize the purified compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.

Antitumor Activity of this compound Analogues

The antitumor activity of the synthesized this compound analogues can be evaluated using both in vitro and in vivo models.

In Vivo Antitumor Activity

The in vivo antitumor activity of analogues II and V was evaluated in mice implanted with Ehrlich ascites tumor cells. The efficacy is reported as the percentage of treated versus control (% T/C) survival time.

| Compound | Dose (mg/kg) | Antitumor Activity (% T/C) | Reference |

| Analogue II | 5 | 149 | |

| Analogue V | 50 | 171 |

Potential Signaling Pathways in Antitumor Activity

The precise signaling pathways through which this compound analogues exert their antitumor effects have not been extensively studied. However, based on the known mechanisms of other local anesthetics like lidocaine, several potential pathways can be postulated.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

VGSCs are often overexpressed in cancer cells and are implicated in tumor progression and metastasis. Local anesthetics are known to block these channels.

Caption: Potential inhibition of VGSCs by this compound analogues.

Modulation of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers. Some local anesthetics have been shown to interfere with EGFR signaling.

Caption: Potential modulation of EGFR signaling by this compound analogues.

Disruption of Calcium Homeostasis

Intracellular calcium levels are tightly regulated and play a crucial role in various cellular processes, including apoptosis. Disruption of calcium homeostasis can trigger cell death.

Caption: Potential disruption of calcium homeostasis by this compound analogues.

Experimental Protocols for Antitumor Activity Assessment

The following are detailed protocols for standard in vitro assays to evaluate the antitumor activity of synthesized this compound analogues.

General Experimental Workflow

A typical workflow for screening and characterizing the antitumor activity of novel compounds involves a series of in vitro assays to determine cytotoxicity, effects on apoptosis, and cell cycle distribution.

Caption: Workflow for in vitro antitumor activity assessment.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound analogues (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound analogues for 24, 48, or 72 hours. Include a vehicle control (solvent alone).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound analogues

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the this compound analogues at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Principle: This flow cytometry-based assay uses a fluorescent dye (e.g., Propidium Iodide) that binds stoichiometrically to DNA to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound analogues

-

PBS

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the this compound analogues at their IC50 concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The synthesis and evaluation of this compound analogues for antitumor activity represent a promising, albeit underexplored, area of cancer research. The existing data, though limited, suggests that these compounds can exhibit significant antitumor effects. This technical guide provides a framework for the synthesis, biological evaluation, and mechanistic investigation of novel this compound analogues. Further research, including the synthesis of a broader library of analogues and comprehensive structure-activity relationship studies, is warranted to fully elucidate their potential as a new class of anticancer agents. The detailed protocols and workflows provided herein are intended to facilitate these future research endeavors.

References

- 1. Constrained analogues of procaine as novel small molecule inhibitors of DNA methyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential antitumor agents IX: synthesis and antitumor activity of two analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of a new cis-diammineplatinum (II) complex containing procaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ketamine as a Local Anesthetic

A Note on "Ketocaine": The term "this compound" is not a recognized pharmacological agent in scientific literature. It is likely a conflation of Ketamine and the common "-caine" suffix for local anesthetics. This guide will focus on the well-documented local anesthetic properties of Ketamine. There are limited historical references to a topically applied substance named "this compound" for labor and dysmenorrhea pain, but its exact composition and mechanism are not well-defined in modern pharmacology.[1][2][3]

This document provides a detailed overview of Ketamine's mechanism of action as a local anesthetic, intended for researchers, scientists, and drug development professionals.

Executive Summary

Ketamine, a well-known dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, also possesses significant local anesthetic properties.[4][5] Its primary mechanism as a local anesthetic involves the blockade of voltage-gated sodium channels (VGSCs) in a manner similar to traditional local anesthetics like lidocaine. This action inhibits the propagation of action potentials along neuronal axons, thereby blocking the transmission of nociceptive signals. Additionally, ketamine's inhibitory effects on other ion channels, including voltage-gated potassium and calcium channels, may contribute to its overall anesthetic and analgesic profile.

Core Mechanism: Blockade of Voltage-Gated Sodium Channels

The principal mechanism underlying Ketamine's local anesthetic effect is the inhibition of VGSCs. These channels are crucial for the generation and propagation of action potentials in neurons. By blocking these channels, ketamine prevents the influx of sodium ions that is necessary for membrane depolarization, thus halting nerve conduction.

Ketamine interacts with VGSCs in a state-dependent manner, showing a higher affinity for the open and inactivated states of the channel compared to the resting state. This is a characteristic feature of many local anesthetics. This "use-dependent" or "phasic" blockade means that the inhibitory effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.

Studies have shown that ketamine blocks both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) sodium channels, which are both important in nociception. It is believed to share a binding site within the pore of the sodium channel with conventional local anesthetics.

Quantitative Data on Sodium Channel Blockade

The potency of ketamine's sodium channel blockade has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) values provide a measure of its efficacy.

| Channel/Preparation Type | Blockade Type | IC50 Value (µM) | Reference |

| Rat Skeletal Muscle (Wild-Type) | Tonic Blockade | 800 | |

| Rat Skeletal Muscle (Wild-Type) | Phasic Blockade | 2300 | |

| Rat Brain IIa Neuronal Isoform (S(+)-ketamine) | Resting State | 240 ± 60 | |

| Rat Brain IIa Neuronal Isoform (R(-)-ketamine) | Resting State | 333 ± 93 | |

| Human Skeletal Muscle Isoform (S(+)-ketamine) | Resting State | 59 ± 10 | |

| Human Skeletal Muscle Isoform (R(-)-ketamine) | Resting State | 181 ± 49 | |

| Rat Dorsal Root Ganglion (TTX-s) | - | 146.7 | |

| Rat Dorsal Root Ganglion (TTX-r) | Resting State | 866.2 | |

| Rat Dorsal Root Ganglion (TTX-r) | Inactivated State | 314.8 | |

| Human Neuroblastoma SH-SY5Y Cells | - | 1140 | |

| Rat Primary Somatosensory Barrel Cortex Neurons | - | 686.72 ± 39.92 | |

| Rat Thalamus Ventral Posteromedial Nucleus Neurons | - | 842.65 ± 87.28 |

Modulation of Other Ion Channels and Receptors

While VGSC blockade is the primary mechanism for its local anesthetic action, ketamine's effects on other channels and receptors contribute to its complex pharmacological profile.

-

Potassium Channels: Ketamine blocks voltage-gated potassium channels (KDR), which can lead to an increase in the duration of action potentials. This, in turn, can lower the discharge frequency of neurons.

-

Calcium Channels: Ketamine can inhibit L-type calcium channels. In neurons, this blockade may enhance synaptic plasticity, contributing to its antidepressant effects, but it is also partly responsible for psychoactive side effects.

-

NMDA Receptors: Although its central NMDA receptor antagonism is responsible for its dissociative anesthetic and analgesic effects, this action is not the primary driver of its peripheral local anesthetic properties.

-

Other Receptors: Ketamine also interacts with muscarinic, nicotinic, and opioid receptors, which may play a role in its overall analgesic and hypnotic effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Local Anesthesia

The following diagram illustrates the core signaling pathway of local anesthesia via the blockade of voltage-gated sodium channels by ketamine.

Caption: Ketamine's local anesthetic action via state-dependent VGSC blockade.

Experimental Workflow: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a key experimental method used to study the effects of ketamine on ion channels. The following diagram outlines a typical workflow.

References

- 1. Treatment of labor pain with locally applied this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Local application of this compound for treatment of referred pain in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blocking effects of a topical anesthetic composition containing this compound on cutaneous C receptor responses in alert man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. openanesthesia.org [openanesthesia.org]

The Pharmacological Profile of Ketocaine: A Technical Whitepaper

Disclaimer: Information regarding Ketocaine (also known as Vericaina, Astra 2358, A-2358, and Rec 7-0518) in publicly accessible scientific literature is limited. This document provides a comprehensive overview based on available data. Quantitative values for binding affinities and detailed pharmacokinetic parameters are largely unavailable. The experimental protocols and signaling pathways described are representative of the drug class, as specific details for this compound are not extensively documented.

Introduction

This compound is a topically applied local anesthetic belonging to the butyrophenone class of compounds. It is utilized for its analgesic properties in various localized conditions, including hemorrhoids and anal fissures. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the generation and propagation of pain signals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. A predicted pKa of 9.75 suggests that at physiological pH, a significant portion of this compound exists in its ionized form.[1]

| Property | Value | Source |

| Chemical Name | 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one | PubChem[2] |

| Synonyms | Vericaina, Astra 2358, A-2358, Rec 7-0518, Cetocaina, Chetocaina | Guidechem[1], PubChem[2] |

| Molecular Formula | C18H29NO2 | PubChem[2] |

| Molecular Weight | 291.43 g/mol | PubChem |

| Predicted pKa | 9.75 ± 0.28 | Guidechem |

| XLogP3-AA | 4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Pharmacodynamics

Mechanism of Action

Like other local anesthetics, this compound exerts its effects by blocking nerve impulse conduction. This is achieved through the inhibition of voltage-gated sodium channels within the nerve cell membrane. The blockade prevents the influx of sodium ions, which is a critical step in the depolarization of the nerve membrane and the subsequent propagation of an action potential.

Signaling Pathway

The primary signaling pathway affected by this compound is the transmission of nociceptive (pain) signals. By blocking voltage-gated sodium channels in sensory neurons, this compound prevents the depolarization of these neurons in response to a painful stimulus. This, in turn, inhibits the transmission of the pain signal to the central nervous system. The specific subtypes of voltage-gated sodium channels that this compound interacts with have not been documented in the available literature.

References

A Technical Guide to the Chemical and Physical Properties of Ketocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Ketocaine, a topical local anesthetic from the butyrophenone family. It details the core chemical and physical properties, mechanism of action, and relevant experimental protocols for synthesis and characterization. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Core Chemical and Physical Properties

This compound is an amino ether local anesthetic used topically for pain relief.[1] Its fundamental properties are crucial for understanding its formulation, stability, and pharmacological behavior. The key identifiers and computed properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one | [1][2] |

| Chemical Formula | C₁₈H₂₉NO₂ | [1][2] |

| Molecular Weight | 291.43 g/mol | |

| CAS Number | 1092-46-2 | |

| Synonyms | 2'-(2-(Diisopropylamino)ethoxy)butyrophenone, Ketocainum, Cetocaina | |

| Predicted pKa | 9.75 ± 0.28 | |

| Predicted Water Solubility (HCl salt) | 0.101 mg/mL | |

| Solubility (Experimental) | Soluble in DMSO | |

| XLogP3-AA | 4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 9 |

Mechanism of Action

As a local anesthetic, this compound's primary mechanism of action is the blockade of nerve impulses. This is achieved by inhibiting the propagation of action potentials in neurons, which prevents the transmission of pain signals to the central nervous system.

While the specific interactions of this compound have not been exhaustively detailed in publicly available literature, its action can be inferred from the well-understood mechanism of other amino ether local anesthetics. These compounds typically function by reversibly binding to and inactivating voltage-gated sodium channels within the neuronal cell membrane. By blocking sodium influx, the neuron cannot depolarize, and the action potential is halted.

Beyond its anesthetic properties, some studies indicate broader biological activity. This compound has been observed to modify oxygen consumption in tissues with anaerobic metabolism and to inhibit the mitotic activity of human lymphocytes stimulated by phytohemagglutinin. Furthermore, synthetic analogues of this compound have demonstrated interesting antitumor activity in mice with Ehrlich ascites tumor cells, suggesting potential for further pharmacological investigation.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound. Where specific protocols for this compound are not available, standard, widely accepted methods are described.

Synthesis of this compound via Williamson Ether Synthesis

This compound can be synthesized through a Williamson ether synthesis reaction. This method involves the reaction of an alkoxide (from a phenol) with a primary alkyl halide.

Reactants:

-

2'-hydroxybutyrophenone (1)

-

Diisopropylaminoethyl chloride (2)

-

A suitable base (e.g., Sodium Hydride, NaH) to deprotonate the phenol.

-

An aprotic polar solvent (e.g., Tetrahydrofuran, THF).

Procedure:

-

Deprotonation: Dissolve 2'-hydroxybutyrophenone in the anhydrous solvent within a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C) to form the corresponding sodium phenoxide. Stir the mixture until the deprotonation is complete.

-

Nucleophilic Substitution: Add diisopropylaminoethyl chloride to the reaction mixture.

-

Heat the mixture under reflux for several hours to allow the Sₙ2 reaction to proceed to completion.

-

Work-up and Purification: After cooling, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield pure this compound (3).

Protocol for Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

-

Capillary tubes (sealed at one end).

-

Sample of purified this compound.

Procedure:

-

Sample Preparation: Load a small amount of finely powdered, dry this compound into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Determination:

-

For an unknown compound, perform a rapid heating to get an approximate melting range.

-

For a more precise measurement, heat rapidly to about 20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range. A pure compound will exhibit a sharp melting range (typically < 2 °C).

Protocol for Solubility Assessment

Determining solubility is essential for developing formulations. A standard shake-flask method can be employed.

Materials:

-

Purified this compound.

-

A selection of solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values).

-

Vials with screw caps.

-

Orbital shaker or vortex mixer.

-

Analytical balance.

-

Centrifuge.

-

Spectrophotometer or HPLC for quantification.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a vial. This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved this compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

References

In Vitro Characterization of Ketocaine Activity: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research providing specific quantitative in vitro activity data for Ketocaine is limited. This guide, therefore, outlines the established experimental protocols and conceptual frameworks used to characterize local anesthetics in vitro. The principles and methods described herein are directly applicable to the investigation of this compound's pharmacological profile.

Introduction: The Landscape of Local Anesthetic Action

Local anesthetics exert their effects primarily by blocking voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. The result is a transient and localized loss of sensation.[1][2] In vitro studies are fundamental to elucidating the precise mechanism of action, potency, and potential liabilities of novel local anesthetic candidates like this compound. These studies provide a controlled environment to dissect the molecular interactions between the drug and its target.

Core Mechanism of Action: Sodium Channel Blockade

The prevailing mechanism of action for local anesthetics involves their interaction with a common binding region within the pore of voltage-gated sodium channels.[1] Many of these drugs, which include both charged and electroneutral compounds, interact with a phenylalanine residue in the IVS6 helix of the channel.[1] The blockade is often state-dependent, meaning the drug may have a higher affinity for the open or inactivated states of the channel compared to the resting state. This property contributes to the frequency-dependent block observed with many local anesthetics, where the degree of inhibition increases with the frequency of nerve stimulation.[1]

Signaling Pathway of Sodium Channel Inhibition

The interaction of a local anesthetic with a voltage-gated sodium channel can be visualized as a direct obstruction of the ion permeation pathway. This prevents the conformational changes required for ion translocation, effectively halting nerve impulse transmission.

Caption: Signaling pathway of local anesthetic-induced sodium channel blockade.

Quantitative Data on Local Anesthetic Activity

Due to the limited availability of specific in vitro data for this compound in the provided search results, the following table presents illustrative data for other local anesthetics. This data is representative of what would be generated in the experimental protocols described in the subsequent sections to characterize this compound's activity.

| Compound | Preparation | IC50 (µM) | Assay Type | Reference Cell/Tissue |

| Lidocaine | Isolated Nerve Fibers | Varies by fiber type | Conduction Blockade | Rat Sural Nerve |

| Tetracaine | Isolated Nerve Fibers | Varies by fiber type | Conduction Blockade | Rat Sural Nerve |

| Bupivacaine | Isolated Nerve Fibers | Varies by fiber type | Conduction Blockade | Rat Sural Nerve |

| Lidocaine | Cloned Human Cardiac Na+ Channels | ~33% reduction in Qmax | Voltage Clamp | HEK-293 Cells |

Experimental Protocols

Isolated Nerve Fiber Conduction Assay

This ex vivo method directly assesses the ability of a compound to block nerve impulse conduction.

Objective: To determine the concentration-dependent effect of this compound on the compound action potential of isolated nerve fibers.

Methodology:

-

Tissue Preparation: Isolate a nerve bundle (e.g., sciatic nerve from a frog or sural nerve from a rat) and place it in a recording chamber with separate pools for stimulation, recording, and drug application.

-

Stimulation and Recording: Use stimulating electrodes to elicit a compound action potential (CAP) and recording electrodes to measure the amplitude and conduction velocity of the CAP.

-

Drug Application: Apply increasing concentrations of this compound to the nerve segment in the drug application pool.

-

Data Acquisition: Record the CAP at various time points after drug application and for each concentration.

-

Analysis: Calculate the percentage inhibition of the CAP amplitude for each concentration of this compound and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK-293 or CHO) stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7, which is relevant for pain).

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to hold the channels in different states (resting, open, inactivated).

-

Drug Perfusion: Perfuse the cell with a solution containing a known concentration of this compound.

-

Data Acquisition: Record sodium currents before, during, and after drug application for each voltage protocol.

-

Analysis: Measure the reduction in peak sodium current to determine the IC50 for the resting state block. Use protocols with varying frequencies of depolarization to assess frequency-dependent block. Apply pre-pulses to different voltages to assess the affinity of this compound for the inactivated state.

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Conclusion

While direct in vitro studies on this compound are not widely available in the public domain, the methodologies for characterizing local anesthetics are well-established. A comprehensive in vitro evaluation of this compound would involve a combination of isolated nerve fiber assays to confirm its anesthetic properties and detailed patch-clamp electrophysiology to elucidate its mechanism of action at the molecular level. The data generated from these studies would be crucial for understanding its potency, selectivity, and potential for clinical development.

References

Initial Investigations into Ketocaine's Therapeutic Potential: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketocaine, an amino ether local anesthetic belonging to the butyrophenone family, has been the subject of initial investigations exploring its therapeutic potential beyond simple topical pain relief. Marketed in Italy as Vericaina, its primary mechanism of action is understood to be the blockade of voltage-gated sodium channels, a characteristic shared with other local anesthetics. This mode of action effectively interrupts nerve impulse transmission, resulting in localized analgesia. Preclinical and clinical explorations have delved into its utility in managing pain associated with primary dysmenorrhea, the potential antitumor properties of its analogues, and its efficacy in combination with corticosteroids for treating hemorrhoidal disease. This technical guide synthesizes the core findings from these initial studies, presenting available quantitative data, outlining experimental approaches, and visualizing the fundamental mechanism of action. However, a comprehensive understanding of this compound's broader therapeutic applications is currently constrained by the limited availability of in-depth preclinical and clinical data, including detailed experimental protocols and extensive pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action: Sodium Channel Blockade

This compound exerts its local anesthetic effect by reversibly binding to and inhibiting voltage-gated sodium channels in neuronal cell membranes.[1] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1] By blocking nerve impulse conduction, this compound produces a temporary loss of sensation in the area of application. The molecular structure of local anesthetics, including an aromatic ring, an intermediate linkage, and a tertiary amine, dictates their clinical properties such as lipid solubility, potency, and duration of action.[1][2]

References

An In-Depth Technical Guide to the Butyrophenone Class of Anesthetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The butyrophenones are a class of drugs, first discovered in the late 1950s, that have become significant in the fields of antipsychotic and antiemetic treatments.[1] While primarily known for their neuroleptic properties, several members of this class exhibit potent sedative and anesthetic effects, leading to their use in veterinary medicine and as adjuncts in human anesthesia. This technical guide provides a comprehensive overview of the butyrophenone class of anesthetics, focusing on their core pharmacology, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy and mechanism of action.

The anesthetic and sedative properties of butyrophenones are primarily attributed to their potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] This guide will delve into the intricate signaling pathways affected by these compounds and present quantitative data on their receptor binding affinities, potency, and pharmacokinetic profiles. Detailed experimental protocols are provided to aid researchers in the evaluation of existing and novel butyrophenone derivatives.

Core Pharmacology and Mechanism of Action

The primary mechanism of action for the anesthetic effects of butyrophenones is the blockade of dopamine D2 receptors.[2][3] These G protein-coupled receptors are predominantly expressed in the brain, and their inhibition leads to a reduction in neuronal activity, resulting in sedation and a state of neuroleptanalgesia. Beyond their high affinity for D2 receptors, many butyrophenones also interact with other receptor systems, including serotonin (5-HT), alpha-adrenergic, and histamine receptors, which contributes to their broad pharmacological profile, including antiemetic and cardiovascular effects.

Signaling Pathways

The binding of a butyrophenone antagonist to the D2 receptor modulates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-mediated pathway.

G Protein-Dependent Signaling

D2 receptors are coupled to Gαi/o proteins. Upon antagonist binding, the inhibition of adenylyl cyclase is prevented, leading to downstream effects on cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

β-Arrestin-Mediated Signaling

β-arrestin signaling is another crucial pathway affected by D2 receptor ligands. This pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Quantitative Data on Butyrophenone Anesthetics

The following tables summarize key quantitative data for prominent butyrophenone derivatives.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | D2 | D1 | 5-HT2A | α1-Adrenergic | H1 |

| Haloperidol | 0.28 - 1.5 | 200 - 500 | 3.0 - 10.0 | 5 - 20 | 1000 |

| Droperidol | ~0.5 | >1000 | ~5.0 | ~1.0 | >1000 |

| Benperidol | ~0.1 | >1000 | ~10.0 | ~30.0 | >1000 |

| Azaperone | ~10.0 | >1000 | ~20.0 | ~5.0 | ~50.0 |

Data compiled from various sources. Exact values can vary depending on experimental conditions.

Table 2: Potency and Toxicity Data

| Compound | Species | ED50 (Anesthesia/Sedation) | LD50 | Therapeutic Index (LD50/ED50) |

| Haloperidol | Rat (i.p.) | 0.5 - 1.0 mg/kg (catalepsy) | 65 mg/kg (i.p.) | ~65-130 |

| Droperidol | Mouse (i.v.) | - | 20 - 43 mg/kg | - |

| Rat (i.v.) | - | 30 mg/kg | - | |

| Azaperone | Pig (i.m.) | 0.2 - 2.5 mg/kg (sedation) | > 40 mg/kg (i.m.) | > 16-200 |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Route | Bioavailability (%) | T1/2 (hours) | Vd (L/kg) | Clearance |

| Haloperidol | Human | Oral | 60 - 70 | 14.5 - 36.7 | 18 - 22 | 0.5 - 1.0 L/h/kg |

| Human | IM | High | ~21 | - | - | |

| Human | IV | 100 | ~26 | - | - | |

| Droperidol | Human | IM | High | ~2.2 | ~1.5 | ~0.7 L/h/kg |

| Azaperone | Pig | IM | High | 0.33 (alpha), 2.5 (beta) | - | - |

| Pig | Oral | - | - | - | - |

Structure-Activity Relationships (SAR)

The anesthetic and antipsychotic activity of butyrophenones is highly dependent on their chemical structure. Key structural features that influence their pharmacological properties include:

-

Fluorinated Phenyl Ring: A fluorine atom at the para-position of the phenyl ring attached to the carbonyl group is crucial for high potency.

-

Butyrophenone Chain: The three-carbon (propyl) chain between the carbonyl group and the nitrogen atom is optimal for activity. Shortening or lengthening this chain decreases potency.

-

Tertiary Amine: A tertiary amine, typically incorporated into a piperidine or piperazine ring, is essential.

-

Substitution on the Piperidine/Piperazine Ring: The nature of the substituent at the 4-position of the piperidine or piperazine ring significantly influences receptor selectivity and potency.

Experimental Protocols

Synthesis of Haloperidol (Illustrative)

The synthesis of haloperidol is a multi-step process. An illustrative pathway involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine This intermediate can be synthesized from 4-chlorophenylmagnesium bromide and 1-benzyl-4-piperidone, followed by debenzylation.

Step 2: Synthesis of 4-chloro-1-(4-fluorophenyl)-1-butanone This can be achieved via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.

Step 3: Coupling Reaction 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-1-(4-fluorophenyl)-1-butanone in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) to yield haloperidol.

In Vitro Receptor Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a butyrophenone compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]-Spiperone).

-

Test butyrophenone compound.

-

Non-specific binding control (e.g., unlabeled haloperidol at high concentration).

-

Assay buffer.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test butyrophenone compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

References

Methodological & Application

Application Notes and Protocols for Topical Ketoprofen and Lidocaine Formulation

DISCLAIMER: The term "Ketocaine" is not a standard recognized pharmaceutical term. The following application notes and protocols are based on scientific literature for a combination topical formulation of Ketoprofen and Lidocaine, which are the likely active pharmaceutical ingredients in a product termed "this compound." This information is intended for research, scientific, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the formulation and evaluation of a topical analgesic and anti-inflammatory preparation containing Ketoprofen and Lidocaine. This combination leverages the anti-inflammatory properties of a nonsteroidal anti-inflammatory drug (NSAID) and the local anesthetic effects of Lidocaine for the management of localized pain.[1][2] The topical route of administration offers the advantage of localized drug delivery, minimizing systemic side effects often associated with oral administration of NSAIDs.[3][4]

Formulation Details

Various formulations can be developed to deliver Ketoprofen and Lidocaine topically, including gels, creams, and ointments.[5] A common approach is the use of a transdermal gel, which can provide a cosmetically elegant and easy-to-apply vehicle for drug delivery. A representative formulation composition is provided in Table 1.

Table 1: Representative Formulation Composition of a Ketoprofen and Lidocaine Topical Gel

| Ingredient | Function | Concentration (% w/w) |

| Ketoprofen | Active Pharmaceutical Ingredient (NSAID) | 5.0 - 15.0 |

| Lidocaine HCl | Active Pharmaceutical Ingredient (Local Anesthetic) | 0.5 - 5.0 |

| Gelling Agent (e.g., Carbopol 940) | Thickener | 1.0 - 2.0 |

| Solvent (e.g., Ethanol) | Solubilizer, Penetration Enhancer | 10.0 - 20.0 |

| Co-solvent (e.g., Propylene Glycol) | Solubilizer, Humectant | 5.0 - 10.0 |

| Neutralizing Agent (e.g., Triethanolamine) | pH adjuster | q.s. to pH 6.5-7.5 |

| Purified Water | Vehicle | q.s. to 100 |

Experimental Protocols

Formulation Preparation Protocol (for a 100g batch of 5% Ketoprofen/2% Lidocaine Gel)

-

Preparation of the Gel Base:

-

In a beaker, accurately weigh 1.0 g of Carbopol 940 and disperse it in 60 g of purified water with constant stirring using an overhead stirrer.

-

Allow the dispersion to hydrate for at least 2 hours to ensure complete swelling of the polymer.

-

-

Preparation of the Active Ingredient Solution:

-

In a separate beaker, accurately weigh 5.0 g of Ketoprofen and 2.0 g of Lidocaine HCl.

-

Add 15.0 g of ethanol and 10.0 g of propylene glycol to the beaker containing the active ingredients.

-

Stir the mixture with a magnetic stirrer until all the active ingredients are completely dissolved.

-

-

Mixing and Gelling:

-

Slowly add the active ingredient solution to the hydrated Carbopol 940 dispersion while stirring continuously.

-

Continue stirring until a homogenous mixture is obtained.

-

Add triethanolamine dropwise while monitoring the pH of the gel. Continue adding until the pH of the formulation reaches approximately 7.0.

-

Add purified water to make up the final weight to 100 g and mix thoroughly.

-

-

Deaeration:

-

Allow the prepared gel to stand for a few hours to remove any entrapped air bubbles.

-

In Vitro Skin Permeation Study Protocol (Franz Diffusion Cell)

This protocol is designed to evaluate the rate and extent of drug permeation through a skin model.

-

Skin Preparation:

-

Excise full-thickness abdominal skin from a suitable animal model (e.g., rat or porcine).

-

Carefully remove any subcutaneous fat and hair.

-

Store the prepared skin at -20°C until use.

-

-

Franz Diffusion Cell Setup:

-

Mount the thawed skin sample on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4) and maintain the temperature at 32 ± 0.5°C with constant stirring.

-

-

Sample Application and Collection:

-

Accurately weigh and apply approximately 1 g of the Ketoprofen-Lidocaine gel to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

-

Sample Analysis:

-

Analyze the concentration of Ketoprofen and Lidocaine in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Table 2: Example In Vitro Permeation Data for Ketoprofen and Lidocaine

| Formulation Vehicle | Active Ingredient | Cumulative Amount Permeated after 24h (µg/cm²) |

| Pentravan® with Tinctura Capsici | Ketoprofen | 2367.12 ± 233.18 |

| Pentravan® with Tinctura Capsici | Lidocaine HCl | 970.66 ± 95.41 |

| Pentravan® with Ethanol & Camphor | Ketoprofen | Statistically significant increase compared to Pentravan® alone |

| Pentravan® with Ethanol & Menthol | Ketoprofen | Statistically significant increase compared to Pentravan® alone |

Data adapted from a study evaluating the in vitro permeation of ketoprofen and lidocaine hydrochloride from a transdermal vehicle with various excipients.

Stability Study Protocol

This protocol outlines a stability-indicating assay to determine the shelf-life of the formulation.

-

Sample Storage:

-

Store the formulated gel in its final intended packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

-

Testing Intervals:

-

Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

-

Analytical Testing:

-

Visual Inspection: Observe for any changes in color, odor, consistency, and phase separation.

-

pH Measurement: Measure the pH of the gel.

-

Viscosity Measurement: Determine the viscosity using a suitable viscometer.

-

Assay of Active Ingredients: Quantify the amount of Ketoprofen and Lidocaine using a validated stability-indicating HPLC method. The method should be able to separate the active ingredients from their degradation products.

-

Visualizations

Experimental Workflow for Formulation Development

Caption: Workflow for the development and evaluation of a topical formulation.

Simplified Signaling Pathway for Dual-Action Pain Relief

Caption: Dual mechanism of action for topical pain relief.

Mechanism of Action

The therapeutic efficacy of the Ketoprofen and Lidocaine topical formulation stems from the complementary mechanisms of its active ingredients.

-

Ketoprofen: As a nonsteroidal anti-inflammatory drug, ketoprofen works by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, ketoprofen reduces inflammation and alleviates pain at the site of application.

-

Lidocaine: Lidocaine is a local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal membrane of sensory nerves in the skin. This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials. Consequently, the transmission of pain signals from the peripheral nerves to the brain is inhibited, resulting in a numbing sensation and localized pain relief.

References

- 1. sjhc.london.on.ca [sjhc.london.on.ca]

- 2. Ketoprofen 15%/Lidocaine 5% Gel â Targeted Pain Relief | Bayview Pharmacy [bayviewrx.com]

- 3. Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical Application of Ketoprofen Improves Gait Disturbance in Rat Models of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tylenol.com [tylenol.com]

Application Notes and Protocols for the Analytical Detection of Ketocaine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketocaine is a local anesthetic agent whose detection in biological matrices is crucial for various applications, including clinical toxicology, forensic analysis, and pharmacokinetic studies. Due to its structural similarities to other local anesthetics, such as cocaine, developing specific and reliable analytical methods is paramount to avoid potential misidentification and ensure accurate quantification. These application notes provide detailed protocols for the detection of this compound in biological samples, primarily focusing on advanced chromatographic and mass spectrometric techniques. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar local anesthetics and provide a strong foundation for method development and validation.

Sample Preparation

Effective sample preparation is critical for removing interferences from complex biological matrices like blood, plasma, and urine, and for concentrating the analyte of interest.[1] The choice of extraction technique depends on the analyte's properties, the nature of the biological sample, and the sensitivity required for the analytical method.[2]

Commonly used sample preparation techniques for local anesthetics include:

-

Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples by adding an organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid).[1]

-

Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2]

-

Solid-Phase Extraction (SPE): A highly selective and efficient method that uses a solid sorbent to isolate the analyte from the sample.[1] This technique can effectively remove interferences and concentrate the analyte, leading to cleaner extracts and improved sensitivity.

Analytical Methodologies

The following sections detail protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in biological samples, particularly at higher concentrations. The following protocol is adapted from validated methods for lidocaine.

Table 1: HPLC-UV Method Parameters for this compound Analysis (Adapted from Lidocaine Methods)

| Parameter | Condition |

| Chromatographic Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and phosphate buffer (pH adjusted) |

| Example: Acetonitrile:Water with 5% acetic acid (80:20, v/v) | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| UV Detection Wavelength | 210 nm or 254 nm |

| Internal Standard (IS) | Procainamide or other suitable analog |

Experimental Protocol: HPLC-UV Analysis of this compound in Human Serum

-

Sample Preparation (LLE):

-

To 1.0 mL of serum sample in a centrifuge tube, add a known concentration of the internal standard.

-

Add 1.0 mL of an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank serum with known concentrations of this compound.

-

Process the calibration standards and quality control (QC) samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Quantitative Data Summary (Based on similar local anesthetics):

| Analyte | Matrix | Linearity Range | LOQ | Recovery | Reference |

| Lidocaine | Serum | 50 - 5000 ng/mL | 50 ng/mL | 81.0 - 97.7% | |

| Lidocaine | Plasma | 20 - 1000 ng/mL | 20 ng/mL | 96.6% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the detection of this compound. It is a confirmatory technique often used in forensic toxicology. The following protocol is based on methods for the simultaneous determination of various local anesthetics.

Table 2: GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Interface Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Experimental Protocol: GC-MS Analysis of this compound in Urine

-

Sample Preparation (SPE):

-

To 5 mL of urine, add an internal standard.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with water and then a low percentage of methanol in water to remove interferences.

-

Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the prepared sample into the GC-MS system.

-

Acquire data in either full scan mode for identification or SIM mode for quantification, monitoring characteristic ions of this compound and the internal standard.

-

Quantitative Data Summary (Based on similar local anesthetics):

| Analyte | Matrix | Linearity Range | LOQ | Recovery | Reference |

| Tetracaine | Plasma/Urine | Not specified | ~100 ng/mL | 73-95% | |

| Lidocaine | Plasma/Urine | Not specified | ~50 ng/mL | 73-95% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its exceptional sensitivity and specificity. This method is highly recommended for detecting low concentrations of this compound and for differentiating it from structurally similar compounds like cocaine.

Table 3: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| LC Column | C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid or ammonium acetate |

| Example: Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile | |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of a this compound standard. Precursor ion ([M+H]⁺) and characteristic product ions will be selected. |

| Internal Standard | A stable isotope-labeled analog of this compound (ideal) or a structurally similar compound. |

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

-

Sample Preparation (PPT):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness or inject directly if the sensitivity is adequate.

-

If evaporated, reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Monitor the specific MRM transitions for this compound and the internal standard for highly selective quantification.

-

Quantitative Data Summary (Based on similar local anesthetics):

| Analyte | Matrix | Linearity Range | LOQ | Recovery | Reference |

| Lidocaine | Plasma | 0.10 - 201.80 ng/mL | 0.10 ng/mL | Not specified | |

| Dibucaine | Serum | Not specified | Not specified | Not specified |

Visualization of Experimental Workflow and Logical Relationships

General Workflow for this compound Detection in Biological Samples

Caption: A generalized workflow for the detection of this compound in biological samples.

Logical Relationship for Method Selection

Caption: Decision tree for selecting an appropriate analytical method for this compound.

Postulated Metabolic Pathway of this compound

Note: As specific metabolic pathways for this compound are not well-documented, the following is a postulated pathway based on the metabolism of other ester-type local anesthetics like procaine and tetracaine.

Ester-type local anesthetics are primarily metabolized by plasma pseudocholinesterases through hydrolysis of the ester linkage.

Caption: Postulated metabolic hydrolysis of this compound by plasma esterases.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive guide for the detection and quantification of this compound in biological samples. While specific data for this compound is limited, the provided information, based on structurally related compounds, offers a solid starting point for method development and validation. The use of LC-MS/MS is highly recommended for achieving the best sensitivity and specificity, which is crucial for distinguishing this compound from other local anesthetics, particularly in forensic and clinical settings. Further research is needed to establish the specific metabolic pathways of this compound to develop even more comprehensive analytical strategies.

References

Application Notes and Protocols for the Study of Ketocaine in Peripheral Nerve Blocks

Disclaimer: The following application notes and protocols are compiled for research and development purposes. Ketocaine is a local anesthetic with limited recent scientific literature, particularly regarding its specific application in peripheral nerve blocks. The information presented herein is based on available historical data for topical use and extrapolated from the general pharmacology of local anesthetics. Researchers should exercise caution and conduct thorough preliminary studies to validate any of the described methodologies for their specific research needs.

Introduction

This compound is an amino ether local anesthetic of the butyrophenone family.[1] Historically, it has been used topically for pain relief and is marketed in Italy.[1] Clinical studies from the 1970s and 1980s have explored its efficacy in providing localized analgesia for conditions such as labor pain, primary dysmenorrhea, and as a local anesthetic for skin graft harvesting.[2][3][4] While these studies support its local anesthetic properties, there is a notable absence of contemporary research investigating its use, efficacy, and safety for peripheral nerve blocks.

These application notes aim to provide a framework for researchers and drug development professionals interested in evaluating this compound as a potential agent for peripheral nerve blockade. This will be achieved by summarizing the known data, proposing a likely mechanism of action based on its drug class, and providing detailed, albeit hypothetical, protocols for preclinical evaluation.

Pharmacology and Mechanism of Action (Presumed)

Like other local anesthetics, this compound is presumed to exert its effects by blocking voltage-gated sodium channels within the neuronal membrane. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. The result is a transient and reversible loss of sensation in the area innervated by the targeted nerve.

The chemical structure of a local anesthetic, including its lipophilic aromatic ring, intermediate linkage, and hydrophilic amine group, dictates its potency, onset, and duration of action. This compound's specific characteristics in a peripheral nerve block context, such as its pKa, lipid solubility, and protein binding affinity, have not been extensively documented in recent literature.

Presumed Signaling Pathway

The following diagram illustrates the generally accepted mechanism of action for local anesthetics at the voltage-gated sodium channel.

Caption: Presumed mechanism of this compound action on a voltage-gated sodium channel.

Quantitative Data Summary

The following tables summarize the limited quantitative data available from historical studies on the topical application of this compound. This data may offer preliminary insights into its potential duration and efficacy.

Table 1: Efficacy of Topically Applied this compound in Human Studies

| Clinical Application | Subjects | This compound Formulation | Efficacy Outcome | Onset of Action | Mean Duration of Action (Range) | Reference |

| Labor Pain | 25 Primigravidae | Compresses with 10% ethanol solution | 19/25 reported good or moderate pain relief | Not specified | 2.5 hours (1-5 hours) | |

| Primary Dysmenorrhea | 23 Women | Compresses with 1g in 10% ethanol solution | 19/23 reported good or moderate pain relief | 30-60 minutes | 3 hours (1.5-5 hours) | |

| Anesthesia for Skin Grafts | 86 Patients | Astra 2337 this compound-soaked pads | 85/86 achieved adequate analgesia | ~1 hour application | At least 8 hours |

Note: The concentrations and formulations used in these topical studies may not be directly applicable to perineural injection for peripheral nerve blocks.

Proposed Preclinical Experimental Protocols

Due to the lack of specific published protocols for this compound in peripheral nerve block studies, the following methodologies are proposed based on standard preclinical models used for evaluating other local anesthetics.

Experiment 1: In Vitro Assessment of Sodium Channel Blockade

Objective: To determine the potency and kinetics of this compound in blocking voltage-gated sodium channels in isolated neurons.

Methodology:

-

Cell Culture: Dorsal root ganglion (DRG) neurons will be harvested from neonatal rats and cultured according to standard laboratory procedures.

-

Electrophysiology: Whole-cell patch-clamp recordings will be performed on cultured DRG neurons.

-

Drug Application: this compound solutions of varying concentrations will be applied to the cultured neurons.

-

Data Acquisition: Sodium currents will be elicited by voltage steps. The tonic and use-dependent block of sodium channels by this compound will be measured.

-

Analysis: The concentration-response curve for this compound will be generated to determine its IC50 (half-maximal inhibitory concentration).

Experiment 2: In Vivo Evaluation of Peripheral Nerve Block in a Rodent Model

Objective: To assess the efficacy, duration of action, and potential neurotoxicity of this compound in a rat sciatic nerve block model.

Methodology:

-

Animal Model: Adult Sprague-Dawley rats will be used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Nerve Block Procedure:

-

Animals will be lightly anesthetized.

-

The sciatic nerve will be located using a nerve stimulator or ultrasound guidance.

-

A single perineural injection of this compound solution (at various concentrations) or a vehicle control will be administered. A positive control group receiving a standard local anesthetic (e.g., lidocaine or bupivacaine) should be included.

-

-

Assessment of Sensory Block:

-

The hot plate test or von Frey filament test will be used to assess the thermal and mechanical sensory thresholds of the hind paw at baseline and at regular intervals post-injection.

-

The duration of the sensory block is defined as the time taken for the sensory threshold to return to baseline.

-

-

Assessment of Motor Block:

-

A motor function scale will be used to evaluate the degree of motor impairment of the hind limb at regular intervals.

-

The duration of the motor block is defined as the time to recovery of normal motor function.

-

-

Neurotoxicity Assessment:

-

At the end of the study period (e.g., 7 days post-injection), animals will be euthanized.

-

The sciatic nerve tissue at the injection site will be harvested for histological analysis to assess for signs of inflammation, demyelination, or axonal damage.

-

Visualizations of Experimental Workflows

In Vitro Patch-Clamp Workflow

Caption: Workflow for in vitro assessment of this compound's sodium channel blocking activity.

In Vivo Sciatic Nerve Block Workflow

Caption: Workflow for in vivo evaluation of this compound in a rat sciatic nerve block model.

Conclusion

The available data on this compound is insufficient to provide definitive protocols for its use in peripheral nerve block studies. The historical focus on topical application suggests it possesses local anesthetic properties, but its efficacy, safety, and pharmacokinetic profile when administered perineurally are unknown. The proposed preclinical protocols offer a starting point for a systematic investigation into the potential of this compound as a modern agent for peripheral nerve blockade. Any research in this area should proceed with a clear understanding of the limited existing knowledge and a rigorous, stepwise approach to characterization and safety assessment.

References

Application Notes and Protocols for Testing Ketocaine Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketocaine is a local anesthetic agent indicated for the relief of pain and discomfort associated with conditions such as hemorrhoids and anal fissures.[1][2] Its therapeutic effect is primarily attributed to its ability to block nerve signal transmission in the applied area, thereby inducing localized analgesia.[2] Like other local anesthetics, the principal mechanism of action for this compound is the blockade of voltage-gated sodium channels within the neuronal membrane.[3][4] By inhibiting sodium influx, this compound prevents the generation and conduction of action potentials, effectively silencing nociceptive signals.

These application notes provide detailed experimental protocols for the preclinical evaluation of this compound's efficacy, encompassing both in vitro and in vivo models. The described assays are standard methods for characterizing the potency, onset, and duration of action of local anesthetic drugs.

In Vitro Efficacy Protocols

Isolated Sciatic Nerve Block Assay

This assay directly measures the ability of this compound to block nerve impulse conduction in an isolated mammalian nerve, providing a fundamental assessment of its anesthetic potency.

Methodology:

-

Nerve Preparation: A sciatic nerve is carefully dissected from a euthanized rodent (e.g., rat or mouse) and placed in a temperature-controlled nerve bath containing physiological saline solution.

-

Electrode Placement: Stimulating electrodes are placed at the proximal end of the nerve, and recording electrodes are positioned at the distal end to measure the compound action potential (CAP).

-

Baseline Measurement: A baseline CAP is recorded by applying a supramaximal electrical stimulus to the nerve.

-

This compound Application: The portion of the nerve between the stimulating and recording electrodes is exposed to varying concentrations of this compound hydrochloride solution.

-

CAP Recording: The CAP is recorded at regular intervals following the application of this compound.

-